(3aS,6R,7S,7aR)-2-benzyl-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
(1S5R6S7R)-3-BENZYL-2-(2-METHYLPROP-2-EN-1-YL)-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate molecular architecture makes it a subject of interest for researchers studying novel chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S5R6S7R)-3-BENZYL-2-(2-METHYLPROP-2-EN-1-YL)-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the tricyclic core: This step often involves cyclization reactions under controlled conditions.
Introduction of functional groups: Various reagents are used to introduce the benzyl, methylprop-2-en-1-yl, and carboxylic acid groups.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S5R6S7R)-3-BENZYL-2-(2-METHYLPROP-2-EN-1-YL)-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S5R6S7R)-3-BENZYL-2-(2-METHYLPROP-2-EN-1-YL)-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S5R6S7R)-3-BENZYL-2-(2-METHYLPROP-2-EN-1-YL)-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
(1S5R6S7R)-3-BENZYL-2-(2-METHYLPROP-2-EN-1-YL)-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID: This compound is unique due to its specific tricyclic structure and functional groups.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Another compound with a similar structural motif but different functional groups and applications.
2-methylprop-1-ene: A simpler compound that shares some structural elements but lacks the complexity of the tricyclic core.
Uniqueness
The uniqueness of (1S5R6S7R)-3-BENZYL-2-(2-METHYLPROP-2-EN-1-YL)-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID lies in its intricate molecular architecture, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(1S,5R,6S,7R)-3-benzyl-2-(2-methylprop-2-enyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)10-15-20-9-8-14(25-20)16(19(23)24)17(20)18(22)21(15)11-13-6-4-3-5-7-13/h3-9,14-17H,1,10-11H2,2H3,(H,23,24)/t14-,15?,16-,17+,20-/m1/s1 |
InChI Key |
JPJOEQINNVCNRK-JDQBCZDHSA-N |
Isomeric SMILES |
CC(=C)CC1[C@@]23C=C[C@@H](O2)[C@H]([C@H]3C(=O)N1CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC(=C)CC1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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